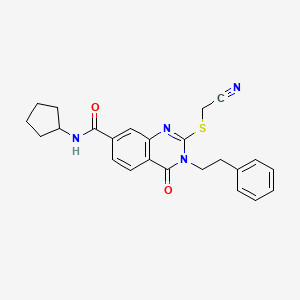

![molecular formula C21H22N2O5 B2364164 Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235291-26-5](/img/structure/B2364164.png)

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

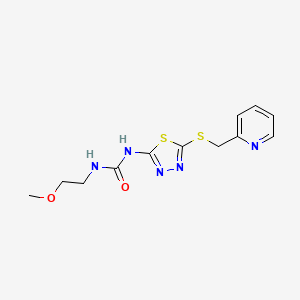

“Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate” is a compound that belongs to the class of benzodioxole compounds . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines .

Synthesis Analysis

The synthesis of benzodioxole compounds involves a series of chemical reactions . For instance, one method involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis

The molecular structure of benzodioxole compounds is characterized by the presence of a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodioxole compounds can be complex. For example, the synthesis of methyl 2-(2H-1,3-benzodioxole -5-yl) acetate involves dissolving 3,4-(methylenedioxy)-phenyl acetic acid in methanol, cooling the solution in an ice bath at 0°C, and adding oxalyl chloride dropwise .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole compounds can vary. For instance, 1,3-Benzodioxole-5-carboxylic acid, a related compound, is a colorless liquid with a molecular weight of 166.1308 .Scientific Research Applications

Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to binding with a range of biological targets, making it a candidate for drug development programs, especially those targeting neurological disorders due to the piperidine moiety’s affinity for central nervous system receptors .

Material Science

The benzo[d][1,3]dioxole moiety can be used in the development of novel materials. Its rigid structure and potential for electronic conjugation make it suitable for creating polymers with specific optical properties, which could be applied in the creation of new types of displays or light-emitting devices .

Catalysis

In catalytic processes, this compound could be used to stabilize transition states or as a ligand for metal catalysts. The piperidine ring, in particular, might interact with metals to create catalysts for use in organic synthesis or environmental remediation .

Biological Probes

Due to its complex structure, this compound can be used to design biological probes. These probes can bind selectively to proteins or nucleic acids, helping to elucidate biological pathways or serve as tools in diagnostic assays .

Sensors and Detection

The unique electronic properties of the benzo[d][1,3]dioxole ring system may allow for the development of sensors. These could be used to detect the presence of specific chemicals or changes in the environment, with applications ranging from industrial process monitoring to environmental sensing .

Chemical Synthesis

As a building block in organic synthesis, this compound can be used to construct a wide variety of complex molecules. Its reactive sites allow for multiple types of chemical reactions, providing a pathway to synthesize new compounds with potential applications in various fields .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . The targets of these compounds are often proteins involved in cell division and growth, such as tubulin .

Mode of Action

For instance, some indole-based compounds can modulate microtubule assembly, causing mitotic blockade and cell apoptosis .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to cell division and growth . By interacting with proteins like tubulin, these compounds can disrupt the normal assembly of microtubules, leading to cell cycle arrest and apoptosis .

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects.

properties

IUPAC Name |

phenyl 4-[(1,3-benzodioxole-5-carbonylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c24-20(16-6-7-18-19(12-16)27-14-26-18)22-13-15-8-10-23(11-9-15)21(25)28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFLMHPQROCVCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2364081.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2364082.png)

![3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine](/img/structure/B2364085.png)

![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2364090.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2364099.png)

![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)